
Dipraseodymium tricarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipraseodymium tricarbonate is a chemical compound with the formula ( \text{Pr}_2(\text{CO}_3)_3 ). It is a rare earth carbonate that contains praseodymium in its +3 oxidation state. This compound is typically found in a hydrated form and is known for its green crystalline appearance .
准备方法
Synthetic Routes and Reaction Conditions
Dipraseodymium tricarbonate can be synthesized through the reaction of praseodymium salts with sodium carbonate or ammonium carbonate in an aqueous solution. The reaction typically proceeds as follows: [ 2 \text{PrCl}_3 + 3 \text{Na}_2\text{CO}_3 + 8 \text{H}_2\text{O} \rightarrow \text{Pr}_2(\text{CO}_3)_3 \cdot 8 \text{H}_2\text{O} + 6 \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process includes the controlled precipitation of praseodymium carbonate from praseodymium chloride solutions using sodium carbonate under specific temperature and pH conditions .
化学反应分析
Types of Reactions
Dipraseodymium tricarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form praseodymium oxide.
Reduction: Under certain conditions, it can be reduced to praseodymium metal.
Substitution: It can react with acids to form praseodymium salts and carbon dioxide.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Involves reaction with strong acids like hydrochloric acid.
Major Products
Oxidation: Praseodymium oxide (( \text{Pr}_2\text{O}_3 ))
Reduction: Praseodymium metal (( \text{Pr} ))
Substitution: Praseodymium chloride (( \text{PrCl}_3 )) and carbon dioxide (( \text{CO}_2 ))
科学研究应用
Dipraseodymium tricarbonate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in radiopharmaceuticals.
Industry: Utilized in the production of praseodymium-based materials for electronics and optics
作用机制
The mechanism by which dipraseodymium tricarbonate exerts its effects is primarily through its interaction with other chemical species. In biological systems, it may interact with cellular components, potentially affecting cellular processes. In industrial applications, its role as a precursor allows for the formation of various praseodymium-based materials .
相似化合物的比较
Similar Compounds
- Praseodymium(III) carbonate hydrate
- Praseodymium oxide
- Praseodymium chloride
Uniqueness
Dipraseodymium tricarbonate is unique due to its specific carbonate structure and its hydrated form, which distinguishes it from other praseodymium compounds. Its ability to act as a precursor for various praseodymium-based materials makes it particularly valuable in both research and industrial applications .
属性
CAS 编号 |
5895-45-4 |
|---|---|
分子式 |
C3O9Pr2 |
分子量 |
461.84 g/mol |
IUPAC 名称 |
praseodymium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Pr/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI 键 |
XIRHLBQGEYXJKG-UHFFFAOYSA-H |
规范 SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Pr+3].[Pr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
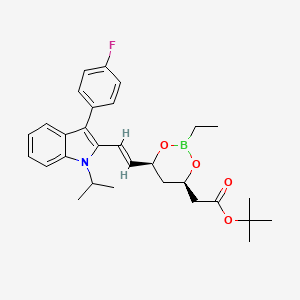
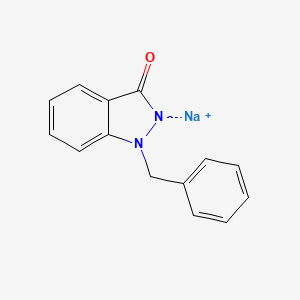
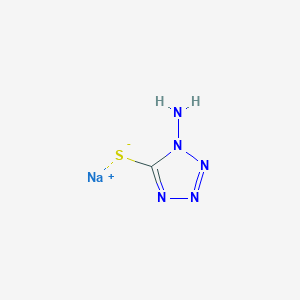
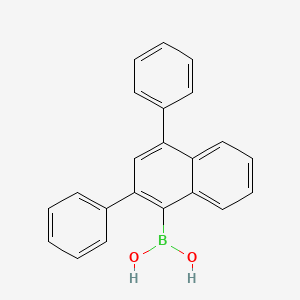
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
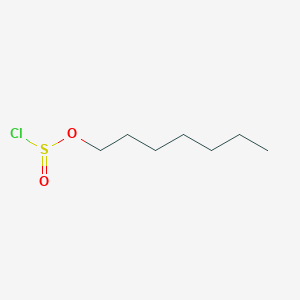
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
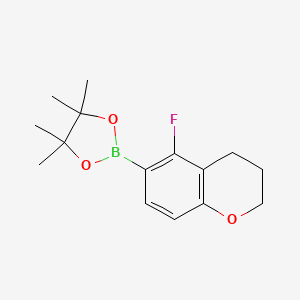
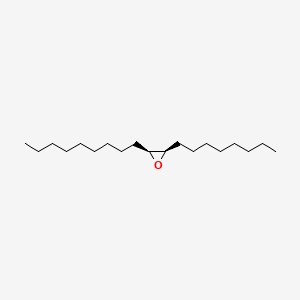
![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)

![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
